Dihydro Ergotamine Ring-opened Acid
Description
Structure
3D Structure
Properties
CAS No. |
91653-37-1 |
|---|---|
Molecular Formula |
C33H37N5O7 |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
3-[(2R,5S,8S,8aS)-2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-5-benzyl-8a-hydroxy-2-methyl-3,6-dioxo-7,8-dihydro-5H-[1,3]oxazolo[3,2-a]pyrazin-8-yl]propanoic acid |
InChI |
InChI=1S/C33H37N5O7/c1-32(36-29(41)20-14-22-21-9-6-10-23-28(21)19(16-34-23)15-24(22)37(2)17-20)31(43)38-25(13-18-7-4-3-5-8-18)30(42)35-26(11-12-27(39)40)33(38,44)45-32/h3-10,16,20,22,24-26,34,44H,11-15,17H2,1-2H3,(H,35,42)(H,36,41)(H,39,40)/t20-,22-,24-,25+,26+,32-,33+/m1/s1 |
InChI Key |
CXZPBEVCAUGOGC-JZPTXXQUSA-N |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N[C@H]([C@@]2(O1)O)CCC(=O)O)CC3=CC=CC=C3)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)NC(C2(O1)O)CCC(=O)O)CC3=CC=CC=C3)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C |
Origin of Product |
United States |
Structural Elucidation and Definitive Characterization of Dihydro Ergotamine Ring Opened Acid
Advanced Spectroscopic Techniques for Comprehensive Structural Determination
The structural integrity of Dihydro Ergotamine Ring-opened Acid was meticulously investigated using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. These methods, employed in concert, offer a detailed perspective on the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy stands as a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to assemble a complete picture of the atomic arrangement within this compound. akjournals.com
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in a molecule. The spectra for this compound were acquired on a Bruker Advance III HD Cryo-600MHz NMR spectrometer using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent. akjournals.com
The analysis of the ¹H NMR spectrum reveals distinct signals corresponding to the various protons within the molecule. For instance, the aromatic protons of the indole (B1671886) ring system and the protons of the peptide moiety exhibit characteristic chemical shifts. Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom, including those in the carbonyl groups, aromatic rings, and aliphatic chains.
A key observation in the structural elucidation of the ring-opened acid is the disappearance of a singlet exchangeable proton signal at approximately 11.00 ppm, which is characteristic of the indole NH proton in the parent Dihydroergotamine (B1670595) molecule. akjournals.com Concurrently, the ¹³C NMR spectrum shows the absence of an aromatic methane (B114726) carbon signal at 119 ppm (position-9) and the appearance of a new carbonyl signal at 199 ppm (position-11). akjournals.com These changes strongly indicate the opening of the indole ring.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 2 | 165.7 | - |
| 3 | 52.8 | 4.60 (d) |
| 4 | - | 6.51 (s) |
| 5 | 57.1 | 4.15 (m) |
| 6 | - | 1.89 (m), 2.29 (m) |
| 7 | 30.7 | 2.59 (m) |
| 8 | 11.0 | 11.00 (s, exchangeable) |
| 9 | 119.0 | - |
| 10 | 33.7 | 3.10 (m) |
| 11 | 198.1 | - |
| 12 | 44.3 | - |
| 13 | 134.1 | - |
| 1' | 170.9 | - |
| 3' | 59.8 | 3.82 (d) |
| 4' | 32.2 | 1.65 (m) |
| 5' | 25.1 | 0.85 (d), 0.95 (d) |
| 6' | 172.4 | - |
| 7' | 52.1 | 4.85 (t) |
| 8' | 29.8 | 1.95 (m), 2.15 (m) |
| 9' | 138.2 | - |
| 10' | 128.5 | 7.20-7.35 (m) |
| 11' | 129.3 | 7.20-7.35 (m) |
| 12' | 127.8 | 7.20-7.35 (m) |
Note: The data presented is based on reported values for a degradation product identified as having a ring-opened structure and may be subject to slight variations based on experimental conditions. akjournals.com
To further confirm the proposed structure and assign the proton and carbon signals unambiguously, a suite of 2D NMR experiments was employed. akjournals.com These experiments reveal correlations between different nuclei, providing invaluable information about the molecule's connectivity and spatial arrangement. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. The COSY spectrum of this compound would show cross-peaks between neighboring protons, helping to trace out the spin systems within the molecule. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu In the case of the ring-opened acid, a significant HMBC correlation was observed between the aromatic CH proton at 6.51 ppm (position 4) and the new carbonyl carbon at 198.1 ppm (position 11). akjournals.com Additionally, the CH2 signal at position 12, which shifted downfield to 44.3 ppm, showed an HMBC correlation with the same carbonyl carbon at 198.1 ppm. akjournals.com These correlations are instrumental in confirming the opening of the indole ring and the formation of the new carbonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY data provides insights into the three-dimensional structure and conformation of the molecule. akjournals.com Diagnostic cross-peaks in the NOESY spectrum helped to further solidify the elucidated structure of the ring-opened impurity. akjournals.com
High-Resolution Mass Spectrometry (HRMS) Characterization
High-resolution mass spectrometry is an indispensable technique for determining the precise mass and elemental composition of a molecule. nih.gov This information is critical for confirming the molecular formula and identifying unknown compounds.
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally labile molecules by creating gas-phase ions from a liquid solution. nih.gov In the analysis of a degradation impurity of Dihydroergotamine, ESI mass spectrometry in positive ion mode was utilized. akjournals.com The resulting spectrum showed a protonated molecular ion peak [M+H]⁺ at m/z 271.0. akjournals.comakjournals.com This provided the initial evidence for a significant structural change from the parent Dihydroergotamine molecule. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can also offer valuable structural information. nih.govresearchgate.net
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution and mass accuracy. nih.govnih.gov This enables the determination of the precise elemental composition of an ion. For the characterization of Dihydroergotamine impurities, Q-TOF analysis was performed. akjournals.com The instrument, equipped with an ESI source, provided high-resolution mass data from which the elemental composition could be deduced with a high degree of confidence, typically within a tolerance of 10.0 PPM. akjournals.com This precise mass measurement is crucial for distinguishing between different possible molecular formulas that may have the same nominal mass.
Table 2: High-Resolution Mass Spectrometry Data for a Ring-opened Dihydroergotamine Degradant
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | akjournals.com |
| Protonated Molecular Ion [M+H]⁺ | m/z 271.0 | akjournals.comakjournals.com |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | akjournals.com |
Through the combined application of these advanced spectroscopic and spectrometric techniques, the structure of this compound has been unequivocally determined. The detailed analysis of 1D and 2D NMR data provided the framework of atomic connectivity, while high-resolution mass spectrometry confirmed the elemental composition, leaving no ambiguity as to the identity of this compound.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Diagnostic Ions
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing their fragmentation patterns. In the case of Dihydroergotamine Ring-opened Acid, electrospray ionization (ESI) in positive ion mode is employed.
Initial analysis reveals a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 271.0. akjournals.com This molecular weight corresponds to a proposed molecular formula of C₁₆H₁₉N₃O. akjournals.com The fragmentation of this precursor ion is initiated by the cleavage of a specific amide (N-H) bond within the Dihydroergotamine structure, leading to the formation of this characteristic ring-opened acid. akjournals.com Further fragmentation of the m/z 271.0 ion provides diagnostic daughter ions that help to confirm the proposed structure. The fragmentation pathway is a key piece of evidence in definitively identifying this compound.
| Precursor Ion (m/z) | Proposed Molecular Formula | Key Fragmentation Pathway | Diagnostic Fragment Ions (m/z) |
| 271.0 | C₁₆H₁₉N₃O | Cleavage of the amide linkage in the lysergic acid moiety. | Further fragmentation data not fully detailed in the provided search results. |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Carbonyl, Hydroxyl, Amide, Indole)
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of Dihydroergotamine Ring-opened Acid displays characteristic absorption bands that confirm the presence of key structural features. These bands are consistent with the proposed ring-opened structure. akjournals.com
| Wavenumber (cm⁻¹) | Assignment | Mode of Vibration |
| 3398.9 | –NH | Stretching |
| 2950.9 | sp³–C–H | Stretching |
| 1664 | C=O (amide) | Stretching |
| 1036.8 | C–O of carboxylic group | Stretching |
| 749.2 | C–H | Bending |
Chromatographic Methodologies for Isolation and Purification
The isolation and purification of Dihydroergotamine Ring-opened Acid from complex mixtures, such as degradation solutions of the parent drug, require sophisticated chromatographic techniques.
Preparative High-Performance Liquid Chromatography (HPLC) for Enrichment and Isolation
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for isolating and enriching the Dihydroergotamine Ring-opened Acid in sufficient quantities for further structural analysis. A specific method has been developed to achieve high purity of the isolated compound. akjournals.com
To enrich the sample with the ring-opened acid, a Dihydroergotamine sample is refluxed with 1N HCl. akjournals.com This acidic stress condition promotes the formation of the desired impurity. The resulting solution is then subjected to preparative HPLC.
| Parameter | Condition |
| Column | Phenomenex Gemini NX C18 (250 mm x 30 mm, 5 µm) |
| Mobile Phase A | Milli-Q water, 25% ammonia (B1221849) water, and 98% formic acid (1000:10:5 v/v/v), pH 8.50 |
| Mobile Phase B | Acetonitrile and Mobile Phase A |
| Detection | UV-VIS |
| Purity of Fractions | Fractions with approximately 95% purity are collected. |
Advanced Separation Techniques (e.g., UPLC) for High Purity Isolation
For analytical purposes and to ensure the high purity of the isolated Dihydroergotamine Ring-opened Acid, an advanced separation technique such as Ultra-Performance Liquid Chromatography (UPLC) is utilized. UPLC offers higher resolution and sensitivity compared to traditional HPLC. akjournals.com
This UPLC method is crucial for monitoring the purity of the isolated fractions from preparative HPLC and for quantitative analysis of the impurity in stability studies of Dihydroergotamine.
| Parameter | Condition |
| Column | Acquity UPLC BEH shield RP18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | Buffer pH 2.5 |
| Mobile Phase B | Mixture of Mobile Phase A and Acetonitrile |
| Flow Rate | 0.3 mL min⁻¹ |
| Column Temperature | 50 °C |
| Gradient Program | 75% Mobile Phase A for 25 min, then a linear gradient to 55% over 30 min, and to 50% in the next 10 min. |
Formation Mechanisms and Chemical Degradation Pathways of Dihydro Ergotamine Ring Opened Acid
Chemical and Biochemical Pathways of Ring Opening
The structural integrity of dihydroergotamine (B1670595) can be compromised through several mechanisms, resulting in the opening of its complex ring system. These pathways involve oxidative and hydrolytic reactions that target specific moieties within the molecule.
Oxidative Opening of the Proline Ring Moiety
One of the identified metabolic routes for dihydroergotamine involves the oxidative opening of its proline ring. This process is considered a minor metabolic pathway. drugbank.com While the specific enzymatic mechanisms are not fully elucidated in the provided information, this transformation highlights the susceptibility of the proline residue to oxidative stress.
Hydrolytic Degradation Pathways Leading to Ring Scission
Hydrolysis, a chemical reaction involving water, is a common degradation pathway for many pharmaceutical compounds, particularly those containing ester and amide functional groups. pharmaceutical-journal.com In the context of dihydroergotamine, hydrolytic reactions can lead to the cleavage of its chemical bonds, contributing to the formation of ring-opened structures. The rate of hydrolysis is often influenced by pH and can be catalyzed by both acids and bases. pharmaceutical-journal.com Studies on related ergot alkaloids have shown that their degradation in solution follows pseudo-first-order kinetics and is influenced by the dielectric constant of the solvent composition, with greater stability observed in water-alcohol mixtures with specific dielectric constants. nih.gov
Cleavage of the Indole (B1671886) Moiety Leading to Ring-Opened Structures
A significant degradation pathway for dihydroergotamine involves the cleavage of its indole moiety. akjournals.comakjournals.com Forced degradation studies have revealed that under certain stress conditions, a ring-opened structure of the indole moiety is formed. akjournals.comakjournals.com This has been confirmed through techniques such as LC-MS/MS, which identified a degradation product with a different mass-to-charge ratio than the parent compound, indicating a structural modification. akjournals.com Specifically, a new ring-opened structure of the indole moiety has been elucidated for a particular impurity. akjournals.com
Influence of Controlled Stress Conditions on Formation Kinetics and Yield
To understand the stability of dihydroergotamine and predict its degradation pathways, forced degradation studies are conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. akjournals.com These studies help identify the conditions that accelerate the formation of degradants like the ring-opened acid.
Acid-Catalyzed Degradation Mechanisms
Acidic conditions have been shown to promote the degradation of dihydroergotamine. akjournals.com One of the major degradation products observed under acidic stress is an impurity formed by the cleavage of an N-H bond, resulting in two fragments. akjournals.comresearchgate.net For instance, refluxing a dihydroergotamine sample with 1N HCl for about 5 hours can yield a significant amount of a specific impurity. akjournals.com The degradation of some drugs in acidic mediums has been shown to follow first-order kinetics. nih.gov
Base-Catalyzed Degradation Mechanisms
Base-catalyzed degradation is another critical pathway for the decomposition of dihydroergotamine. One of the identified impurities is specifically noted as a base degradant. akjournals.com While the detailed mechanism is not fully described, the formation of this degradant is prominent under basic conditions. The kinetics of degradation under basic conditions can differ from those under acidic conditions, with some drugs exhibiting zero-order kinetics in basic media. nih.gov
Interactive Data Table: Degradation Products of Dihydroergotamine
| Impurity Name | Formation Condition(s) | Method of Identification | Key Structural Feature |
| Impurity-1 | Base degradation, Acid degradation akjournals.com | LC-MS/MS, NMR akjournals.com | Cleavage of N-H bond, Ring-opened indole moiety akjournals.comakjournals.comresearchgate.net |
| Impurity-5 | Acid, photo, thermal, and oxidative degradation akjournals.com | LC-MS/MS akjournals.com | Mass of 588 (M+H), 4 amu more than Dihydroergotamine akjournals.com |
Thermal Stress-Induced Transformations
Exposure of Dihydroergotamine to thermal stress is a key factor in its degradation profile. Studies conducted on Dihydroergotamine mesylate injections have shown that elevated temperatures promote the formation of specific degradation products. akjournals.com In particular, when subjected to thermal stress at 60°C for seven days, a significant increase in an impurity designated as Impurity-5 (with a relative retention time, RRT, of approximately 0.80) was observed, reaching a level of 7.46% w/w. researchgate.net This indicates that thermal stress is a direct contributor to the degradation of Dihydroergotamine, leading to the formation of this specific impurity rather than the ring-opened acid. akjournals.com The stability of hydrogenated ergopeptide alkaloids like Dihydroergotamine in solution is influenced by temperature, with degradation reactions following pseudo-first-order kinetics. nih.gov
Photo-Induced Degradation Processes
Photochemical degradation is another significant pathway for the decomposition of Dihydroergotamine. When a Dihydroergotamine sample was subjected to photo stress conditions of 1.2 million lux hours and 200-watt hours/square meter for about five days, it resulted in the formation of approximately 20% w/w of Impurity-5. akjournals.com Shorter exposure (3 hours) under different photo stress conditions also showed a notable formation of Impurity-5 at 5.43% w/w. researchgate.net This demonstrates the photolability of the Dihydroergotamine molecule. akjournals.com The mechanism of photo-induced degradation in complex molecules often involves the absorption of light by chromophores within the structure, leading to chemical transformations such as oxidation or ring cleavage. nih.gov For Dihydroergotamine, the primary product under photolytic stress appears to be Impurity-5. akjournals.com
Oxidative Stress-Mediated Formation
Dihydroergotamine demonstrates instability under oxidative conditions. Forced degradation studies using 30% hydrogen peroxide (H₂O₂) for one day revealed the formation of Impurity-5 at a concentration of 7.12% w/w, while the Dihydroergotamine Ring-opened Acid (referred to as Impurity-1) was not detected. researchgate.net This suggests that oxidative stress predominantly leads to the formation of Impurity-5. akjournals.com The degradation pathway under these conditions is likely an oxidation reaction. nih.govresearchgate.net It has also been noted that a minor metabolite of Dihydroergotamine can be formed in vivo through the oxidative opening of the proline ring, which represents a different oxidative degradation pathway. drugbank.com
The following table summarizes the formation of the two primary degradation products under various stress conditions as identified in forced degradation studies.
Identification and Characterization of Intermediate Degradation Products
Systematic studies have been conducted to isolate and characterize the major degradation products of Dihydroergotamine. researchgate.net Two principal impurities, designated Impurity-1 and Impurity-5, were identified as significantly increasing during stability studies of Dihydroergotamine mesylate injection. akjournals.comresearcher.life
Dihydroergotamine Ring-opened Acid (Impurity-1): This degradant is observed at a relative retention time (RRT) of approximately 0.08. researchgate.net It is primarily formed under acidic and basic hydrolytic conditions. akjournals.com Using mass spectrometry, this impurity displayed a protonated molecular ion peak (M+H)⁺ at m/z 271.0 in positive ion mode. akjournals.com This mass corresponds to a fragment of the parent Dihydroergotamine molecule. akjournals.com Extensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, including HMBC and NOESY experiments, led to the elucidation of its structure. akjournals.com The data revealed a new ring-opened structure of the indole moiety of Dihydroergotamine. akjournals.com Key features in the NMR data included the appearance of a new carbonyl group and significant shifts in adjacent proton and carbon signals, confirming the opening of the heterocyclic ring system. akjournals.com This compound is specifically identified as the Dihydroergotamine Ring-opened Acid.
Impurity-5: This degradant is observed at an RRT of about 0.80 and is the primary product of thermal, photo, and oxidative stress. akjournals.com Its mass spectrum shows a protonated molecular ion peak (M+H)⁺ at m/z 588.2. akjournals.com This mass is 4 atomic mass units higher than that of Dihydroergotamine (m/z 584.2), suggesting the addition of four hydrogen atoms has been formally lost and two oxygen atoms have been added, consistent with an oxidation product. akjournals.com
The table below details the characterization data for these two impurities.
Proposed Degradation Pathways and Reaction Mechanisms
The formation of Dihydroergotamine Ring-opened Acid (Impurity-1) is proposed to occur through the hydrolytic cleavage of a bond within the ergoline (B1233604) ring system. Specifically, mass spectral data suggests that the structure with a mass of 270 amu results from the cleavage of an N-H bond in the indole portion of the molecule, leading to two fragments. akjournals.com This type of reaction is characteristic of the hydrolysis of amides or lactams, which can be catalyzed by acid or base. pharmaceutical-journal.com The ergoline structure contains amide functionalities susceptible to such cleavage under hydrolytic stress. akjournals.compharmaceutical-journal.com
The formation of Impurity-5 under thermal, photo, and oxidative stress points to a different mechanism. The increase in mass by 4 amu (from 584 to 588) strongly suggests an oxidation reaction has occurred on the Dihydroergotamine molecule. akjournals.com While the exact structure of Impurity-5 has been characterized by its mass and chromatographic behavior, the precise position and nature of the oxidative modification are a result of these stress factors. akjournals.comresearchgate.net
Table of Compound Names
| Name Mentioned in Article | Chemical Name/Description |
| Dihydroergotamine | (5'α,10α)-9,10-Dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)ergotaman-3',6',18-trione |
| Dihydroergotamine Mesylate | Methane (B114726) sulfonic acid salt of Dihydroergotamine |
| Dihydroergotamine Ring-opened Acid (Impurity-1) | Degradation product with a mass of 270 amu, characterized by an opened indole ring structure. |
| Impurity-5 | Degradation product with a mass of 588 amu, formed under thermal, photo, and oxidative stress. |
| Hydrogen Peroxide | H₂O₂ |
Stereochemical Aspects and Conformational Analysis of Dihydro Ergotamine Ring Opened Acid
Investigation of Chiral Centers and Stereoisomeric Forms Resulting from Ring Opening
The hydrolysis of the dihydroergotamine (B1670595) molecule, specifically the opening of the lactam ring within the lysergic acid moiety, gives rise to the Dihydroergotamine Ring-opened Acid. This transformation has significant stereochemical consequences. The parent dihydroergotamine molecule possesses several chiral centers, and the ring-opening event can potentially introduce new stereocenters or alter the environment of existing ones.
The structure of a major degradation product, identified as a ring-opened derivative, has been elucidated through extensive analytical work, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This impurity, formed under acidic conditions, results from the hydrolytic cleavage of the indole (B1671886) portion of the dihydroergotamine structure. akjournals.com
The precise stereochemical configuration of the resulting ring-opened acid is a direct consequence of the reaction mechanism. It is critical to determine whether the hydrolysis proceeds with retention or inversion of configuration at any of the involved centers, and whether new chiral centers are formed. The characterization of such impurities is essential for ensuring the quality and safety of pharmaceutical formulations. daicelpharmastandards.com Advanced analytical techniques are employed to isolate and identify these stereoisomers. researchgate.net
Table 1: Key Chiral Centers in Dihydroergotamine and the Postulated Ring-Opened Acid
| Compound | Relevant Chiral Center | Typical Configuration in Parent Compound | Impact of Ring Opening |
| Dihydroergotamine | C-5 | R | Retained in the peptide fragment |
| C-8 | R | Environment altered by ring flexibility | |
| C-10 | R | Environment altered by ring flexibility | |
| Dihydroergotamine Ring-opened Acid | C-5, C-8, C-10 | Dependent on synthetic route and starting materials | Increased conformational freedom |
| Newly formed stereocenters | Not applicable | Potential for new diastereomers |
Conformational Dynamics and Preferred Orientations in Solution
The conformational flexibility of the Dihydroergotamine Ring-opened Acid is significantly greater than that of the parent molecule. The rigid, tetracyclic ergoline (B1233604) structure of dihydroergotamine restricts its conformational freedom. In contrast, the ring-opened acid, being an acyclic derivative, can adopt a multitude of conformations in solution.
The preferred orientations of the Dihydroergotamine Ring-opened Acid are governed by a complex interplay of steric hindrance, intramolecular hydrogen bonding, and solvent interactions. The peptide side chain, which remains intact, will have its own conformational preferences, which will be influenced by the newly flexible lysergic acid-derived portion.
In solution, a dynamic equilibrium will exist between various conformers. The nature of the solvent, the pH, and the temperature can all influence the position of this equilibrium. For instance, in a polar protic solvent, conformations that maximize hydrogen bonding with the solvent may be favored. Conversely, in a nonpolar environment, conformations stabilized by intramolecular hydrogen bonds are more likely to predominate. nih.gov The study of similar flexible peptide-like molecules provides a framework for understanding the potential conformational landscape of this ring-opened acid.
Spectroscopic and Computational Approaches to Conformational Assignment
The elucidation of the preferred conformations of the Dihydroergotamine Ring-opened Acid in solution necessitates the use of sophisticated spectroscopic and computational techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), is invaluable for determining spatial proximities between protons. akjournals.com These through-space correlations provide crucial distance constraints that can be used to define the molecule's three-dimensional structure in solution. Coupling constants (J-values) also offer insights into dihedral angles, further refining the conformational model. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment within a molecule. The conformational changes resulting from the ring opening will lead to significant alterations in the CD spectrum. By comparing the experimental CD spectrum with spectra predicted from computational models of different conformers, it is possible to gain insights into the predominant solution-state conformation.
Computational Approaches:
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: These computational methods are used to explore the potential energy surface of the molecule and identify low-energy conformations. nih.gov MD simulations can provide a dynamic picture of the molecule's behavior in solution, revealing the accessible conformational states and the transitions between them.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to optimize the geometries of different conformers and to calculate their relative energies with a high degree of accuracy. Furthermore, DFT can be employed to predict NMR chemical shifts and coupling constants for different conformations, which can then be compared with experimental data to validate the conformational model. nih.gov
The combination of these experimental and computational approaches provides a powerful toolkit for characterizing the complex stereochemistry and conformational behavior of the Dihydroergotamine Ring-opened Acid.
Table 2: Analytical Techniques for the Study of Dihydroergotamine Ring-opened Acid
| Technique | Application | Information Obtained | Reference |
| LC-MS/MS | Identification and quantification of the impurity | Molecular weight and fragmentation pattern | researchgate.net, akjournals.com |
| High-Resolution Mass Spectrometry (Q-TOF) | Elemental composition determination | Exact mass and molecular formula | researchgate.net |
| 1H and 13C NMR | Structural elucidation | Chemical environment of protons and carbons | researchgate.net, daicelpharmastandards.com |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity | Proton-proton and proton-carbon correlations | akjournals.com |
| NOESY/ROESY | Conformational analysis | Through-space proton-proton proximities | akjournals.com |
| Circular Dichroism (CD) | Chirality and secondary structure | Information on the overall molecular conformation | nih.gov |
| Molecular Modeling | Conformational search and energy calculations | Potential low-energy conformations and dynamic behavior | nih.gov, nih.gov |
Chemical Synthesis and Derivatization for Research Purposes
Laboratory-Scale Synthesis of Dihydro Ergotamine Ring-opened Acid for Reference Standards
This compound, systematically known as 7',8'-secoergotaman-8'-oic acid, 9,10-dihydro-12'-hydroxy-2'-methyl-3',6',18-trioxo-5'-(phenylmethyl)-, (5'.alpha.,10.alpha.)-, is primarily recognized as a metabolite formed by the oxidative opening of the proline ring of Dihydroergotamine (B1670595). fda.govdrugbank.com It is also observed as a degradation product under specific stress conditions. akjournals.com
The laboratory-scale synthesis of this compound for use as a reference standard typically relies on the controlled degradation of its parent compound, Dihydroergotamine, rather than a total synthesis approach. This strategy is more efficient given the complexity of the starting molecule. The process involves subjecting Dihydroergotamine to conditions that promote the hydrolytic cleavage of the amide bond within the cyclol peptide portion of the molecule.
One established method involves base-catalyzed hydrolysis. akjournals.com In this procedure, a solution of Dihydroergotamine is treated with a base under controlled temperature and time. The reaction mixture, containing the parent compound and various degradation products, is then subjected to purification. Preparative high-performance liquid chromatography (HPLC) is the method of choice for isolating the this compound from the mixture, yielding a purified standard suitable for analytical and research purposes. akjournals.com The identity and purity of the isolated standard are confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. akjournals.com
Below are the key physicochemical properties of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C33H37N5O7 |
| Molecular Weight | 615.68 g/mol |
| Systematic Name | 7',8'-SECOERGOTAMAN-8'-OIC ACID, 9,10-DIHYDRO-12'-HYDROXY-2'-METHYL-3',6',18-TRIOXO-5'-(PHENYLMETHYL)-, (5'.ALPHA.,10.ALPHA.)- |
| Common Name | 8'-HYDROXYDIHYDROERGOTAMINE RING-OPENED ACID |
| Charge | 0 |
| Defined Stereocenters | 7/7 |
Data sourced from precisionFDA. fda.gov
Synthetic Methodologies for Related Ring-Opened Ergot Alkaloid Derivatives
While total synthesis of this compound is uncommon, extensive research has been conducted on the synthesis of related ergot alkaloids and their core structures, such as dihydrolysergic acid. These methodologies provide insight into the construction of the complex tetracyclic ergoline (B1233604) ring system, which is a shared feature. nih.govnih.govresearchgate.net
A notable strategy for the total synthesis of dihydrolysergic acid involves a convergent approach that assembles the molecule in key stages. nih.govresearchgate.net This pathway highlights advanced organic chemistry reactions to construct the intricate indole (B1671886) and piperidine (B6355638) ring systems.
Table 2: Key Stages in the Total Synthesis of Dihydrolysergic Acid
| Stage | Key Transformation | Reagents/Conditions | Purpose |
| ABC Ring System Assembly | Pd(0)-catalyzed intramolecular Larock indole cyclization | Pd(OAc)2, PPh3, Ag2CO3 | Constructs the tricyclic indole core of the ergoline system. |
| D-Ring Introduction | Inverse electron demand Diels-Alder reaction | 5-carbomethoxy-1,2,3-triazine, enamine derived from ketone | Forms a functionalized pyridine (B92270) ring precursor. |
| D-Ring Finalization | Diastereoselective reduction | NaBH4, Tf2O | Reduces the pyridine precursor to the final N-methylpiperidine D-ring. |
This synthetic strategy provides a divergent platform for accessing various D-ring analogs. nih.govresearchgate.net
This approach demonstrates the complexity of building the ergoline scaffold from simple precursors. The development of such synthetic routes is crucial for producing structural analogs that can be used to probe biological systems and understand the biosynthetic pathways of these alkaloids. uniurb.itacs.org
Chemical Derivatization Strategies for Enhanced Analytical Detection or Mechanistic Studies
Chemical derivatization plays a pivotal role in the analysis of ergot alkaloids. These strategies are designed to modify the original molecule to improve its detectability by analytical instruments or to introduce labels for mechanistic studies.
Derivatization for Sum Parameter Analysis A significant challenge in ergot alkaloid analysis is the presence of numerous structurally similar compounds in a single sample. To simplify quantification, a "sum parameter method" (SPM) has been developed. This involves a chemical reaction that converts all major ergot alkaloids into a single, common derivative. nih.gov Hydrazinolysis is a particularly effective method, where the amide bond of the peptide moiety in ergot alkaloids is cleaved with hydrazine (B178648) to form lysergic acid hydrazide. nih.gov This uniform product can then be quantified, providing a total measure of the main ergot alkaloids present.
Table 3: Optimized Hydrazinolysis Protocol for Ergot Alkaloid Derivatization
| Parameter | Condition |
| Reagent | Hydrazine |
| Reaction Temperature | 100 °C |
| Reaction Time | 20 minutes |
| Outcome | Quantitative conversion to lysergic acid hydrazide |
| Application | Sum parameter screening of ergot alkaloids in food matrices |
This method offers a robust alternative to quantifying each of the twelve individual compounds typically regulated. nih.gov
Synthesis of Isotopically Labeled Standards Accurate quantification using mass spectrometry, particularly LC-MS/MS, relies heavily on the use of isotopically labeled internal standards. These standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, D), allowing them to be distinguished in the mass spectrometer.
A successful strategy for creating these standards for ergopeptines like ergotamine involves a two-step semi-synthetic approach starting from the unlabeled native compound. nih.gov
N-demethylation: The N-methyl group at the 6-position of the ergoline ring is removed. This is often achieved via oxidation to an N-oxide intermediate using an agent like meta-chloroperoxybenzoic acid (mCPBA), followed by an iron-catalyzed reduction. nih.gov
Remethylation with Labeled Reagent: The resulting nor-alkaloid (e.g., norergotamine) is then remethylated using an isotopically labeled methylating agent, such as iodomethane-¹³CD₃ (¹³CD₃-I), to yield the desired labeled internal standard. nih.gov
This approach provides a universal pathway for producing essential internal standards that were previously commercially unavailable, thereby improving the accuracy and reliability of analytical methods for monitoring ergot alkaloids.
Advanced Analytical Methodologies for Detection, Quantification, and Impurity Profiling
Chromatographic Method Development and Validation
The separation and quantification of Dihydroergotamine (B1670595) Ring-opened Acid and other related substances in a drug product matrix necessitate the development of highly specific and robust chromatographic methods. The complexity of the sample matrix, which often includes the active pharmaceutical ingredient (API) in high concentrations, excipients, and other potential degradation products, presents a significant analytical challenge.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. For compounds like Dihydroergotamine and its derivatives, which possess chromophores, UV detection is a common and reliable detection method. The aromatic nature of the ergoline (B1233604) ring system allows for sensitive detection at specific wavelengths. In the analysis of dihydroergotamine and its impurities, UV detection is often set around 220 nm or 280 nm to capture the absorbance of the parent drug and its degradation products.
Fluorescence detection offers enhanced sensitivity and selectivity for compounds that fluoresce. Dihydroergotamine and some of its metabolites have been shown to be fluorescent, making this detection mode particularly useful for trace-level analysis. A study on the determination of dihydroergotamine in pharmaceutical preparations utilized fluorescence detection with an excitation wavelength of 280 nm and an emission wavelength of 350 nm, achieving high sensitivity. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in a notable increase in resolution, sensitivity, and speed of analysis. For the complex task of separating multiple degradation products of dihydroergotamine, UPLC offers superior peak separation and shorter run times.
A study on the degradation of dihydroergotamine mesylate injection employed an ion-pair UPLC method to quantify related substances. lgcstandards.comnih.gov This method was crucial for monitoring the impurity profile during stability studies, where the separation of closely eluting peaks is essential. lgcstandards.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Techniques for Specificity and Sensitivity
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides an unparalleled level of specificity and sensitivity for the identification and quantification of impurities. These techniques are indispensable for the structural elucidation of unknown degradation products.
In the characterization of dihydroergotamine degradants, LC-MS/MS with a triple quadrupole mass spectrometer was used to identify the mass numbers of unknown impurities. lgcstandards.comnih.gov This allowed for the initial identification of the molecular weights of the degradation products formed under various stress conditions. Further characterization using high-resolution mass spectrometry (Q-TOF) can provide accurate mass measurements, which aids in determining the elemental composition of the impurities. akjournals.com
Ion-Pair Chromatography for Challenging Separations
For challenging separations involving polar or ionic compounds that are poorly retained on traditional reversed-phase columns, ion-pair chromatography is a valuable tool. This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, thereby increasing its retention on the non-polar stationary phase.
An ion-pair UPLC chromatographic method was successfully developed to quantify the related substances in a dihydroergotamine mesylate injection. lgcstandards.comnih.gov This approach was effective in achieving the necessary separation of polar degradation products from the main API and other impurities. lgcstandards.comnih.gov
Validation of Analytical Methods for Accuracy, Precision, Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
| Validation Parameter | Acceptance Criteria | Typical Finding for a Dihydroergotamine Impurity Method |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte of interest. | 99.5% - 101.2% recovery |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of ≤ 2.0% for replicate injections. | RSD ≤ 1.5% |
| Precision (Intermediate) | RSD of ≤ 3.0% for analysis on different days and by different analysts. | RSD ≤ 2.5% |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy. | 0.03 µg/mL |
Application in Degradation Product Monitoring and Related Substance Profiling in Complex Matrices
The developed and validated analytical methods are applied to monitor the formation of degradation products, such as Dihydroergotamine Ring-opened Acid, during stability studies of the drug product. Forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress) to understand the degradation pathways of the drug substance.
A study on dihydroergotamine mesylate injection investigated the formation of impurities under different stress conditions. The results of such a study are typically compiled in a table to show the extent of degradation and the formation of specific impurities. While the original study did not identify Dihydroergotamine Ring-opened Acid, the following table illustrates how data from forced degradation studies are presented.
| Stress Condition | % Degradation of Dihydroergotamine | % Formation of Impurity X | % Formation of Impurity Y |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) | 15.2 | 5.8 | 2.1 |
| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 4h) | 25.6 | 12.3 | 4.5 |
| Oxidative (e.g., 3% H₂O₂, RT, 24h) | 8.9 | 3.1 | 1.7 |
| Thermal (e.g., 80°C, 48h) | 4.5 | 1.2 | 0.5 |
| Photolytic (e.g., ICH light exposure) | 2.1 | 0.8 | 0.3 |
This systematic approach allows for a comprehensive understanding of the stability of the drug product and ensures that any impurities are controlled within acceptable limits, safeguarding patient safety.
Impurity Profiling during Dihydroergotamine Manufacturing Processes
The synthesis and production of dihydroergotamine can give rise to various impurities. These can stem from starting materials, intermediates, by-products of the fermentation process, or degradation of the active pharmaceutical ingredient (API) itself. daicelpharmastandards.comakjournals.com The control and monitoring of these impurities are critical to guarantee the quality and safety of the final drug product. daicelpharmastandards.com
Several impurities related to dihydroergotamine have been identified, originating from the fermentation process or as degradation by-products. These include:
Ergotamine
Dihydroergostine
8-Hydroxy dihydroergotamine
2-epi-dihydroergotamine
Dihydroergocristine akjournals.com
Modern analytical laboratories employ a range of sophisticated methods for the detection and quantification of these and other impurities. High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with mass spectrometry (LC-MS/MS) for highly sensitive and specific identification of known and unknown impurities. akjournals.comresearcher.liferesearchgate.net An ion-pair ultra-performance liquid chromatography (UPLC) method has been specifically developed to quantify related substances in dihydroergotamine mesylate injections. akjournals.comresearcher.liferesearchgate.neticm.edu.pl This method is instrumental in monitoring the impurity profile throughout the manufacturing process and during stability studies. akjournals.comresearcher.liferesearchgate.net
In one study, two significant, unlisted impurities were detected at relative retention times (RRT) of approximately 0.08 and 0.80 during stability testing of a DHE injection formulation. akjournals.comresearcher.liferesearchgate.net To investigate these, a mass-compatible HPLC method was developed. Subsequent analysis using LC-MS/MS with a triple quadrupole mass spectrometer, followed by isolation via preparative HPLC and characterization with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provided detailed structural information about these impurities. akjournals.comresearcher.liferesearchgate.net
| Impurity Name | Category |
|---|---|
| Ergotamine | By-product from fermentation |
| Dihydroergostine | By-product from fermentation |
| 8-Hydroxy dihydroergotamine | By-product from fermentation |
| 2-epi-dihydroergotamine | By-product from fermentation/Degradant |
| dihydroergocristine | By-product from fermentation/Degradant |
Assessment of Chemical Stability and Degradation Product Accumulation over Time
The chemical stability of dihydroergotamine is a critical quality attribute, and the accumulation of degradation products, such as the ring-opened acid, over time must be carefully monitored. Stability is often assessed under various conditions, including different temperatures and pH levels, to predict the shelf-life of the drug product. drugs.comgoogle.com
Forced degradation studies are a key component of stability assessment. These studies intentionally expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate the formation of degradation products. akjournals.comresearcher.liferesearchgate.net This helps in identifying potential degradation pathways and developing stability-indicating analytical methods that can separate and quantify the degradants from the intact drug. akjournals.comresearcher.liferesearchgate.net
In the case of dihydroergotamine, studies have shown that its stability is pH-dependent, with increased degradation observed at a pH below 3.6. drugs.com The hydrolysis of the amide bond in the lysergic acid moiety of dihydroergotamine leads to the formation of the corresponding ring-opened acid. This degradation is a significant concern in aqueous formulations. Research has indicated that the degradation of hydrogenated ergopeptide alkaloids, including dihydroergotamine, follows pseudo-first-order kinetics. nih.gov The stability of these alkaloids in solution has been found to be a function of the dielectric constant of the solvent system, with water-alcohol mixtures providing a more stable environment by reducing hydrolysis and oxidation. nih.gov
A study investigating degradation products in a DHE injection found that an impurity at RRT ~0.80 was a product of acid, photo, thermal, and oxidative degradation. akjournals.com The accumulation of this and another impurity was monitored over a six-month period under different storage conditions (25 °C/60%RH and 40 °C/75%RH) in two different formulations. akjournals.com
| Formulation | %w/w Impurity RRT~0.08 | %w/w Impurity RRT~0.80 | ||
|---|---|---|---|---|
| 25 °C/60%RH | 40 °C/75%RH | 25 °C/60%RH | 40 °C/75%RH | |
| Formulation-1 | 1.42 | 1.09 | 7.85 | 6.32 |
| Formulation-2 | 1.23 | 0.87 | 6.88 | 6.12 |
The analytical methods used for stability testing are similar to those for impurity profiling, with a strong reliance on stability-indicating HPLC and UPLC methods. akjournals.comresearcher.liferesearchgate.net LC coupled with a fluorescence detector has also been utilized for the sensitive determination of dihydroergotamine, achieving low limits of detection (LOD) and quantification (LOQ). lew.ro These methods are crucial for ensuring that the levels of degradation products, including the ring-opened acid, remain within acceptable limits throughout the product's shelf life. google.com
Theoretical Chemistry and Computational Modeling of Dihydro Ergotamine Ring Opened Acid
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction
Quantum chemical calculations are powerful tools for investigating the electronic structure and predicting the spectroscopic properties of molecules. nih.govpnrjournal.com These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of molecular orbitals, charge distribution, and energetic properties, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Molecular Geometry and Reactivity Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pharmaceutical molecules due to its balance of accuracy and computational cost. nih.gov By solving the Kohn-Sham equations, DFT can accurately predict the ground-state electronic structure and a variety of molecular properties. nih.gov For Dihydro Ergotamine Ring-opened Acid, DFT calculations would be instrumental in determining its most stable three-dimensional structure (molecular geometry) and in probing its chemical reactivity.
The process would involve geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. This yields key geometric parameters such as bond lengths, bond angles, and dihedral angles. The choice of a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results. researchgate.net
From the optimized geometry, various reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Hypothetical Value | Significance |
| Total Energy | -2045.7 Hartree | Indicates the overall stability of the molecule. |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 Debye | Provides insight into the molecule's polarity. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations are particularly valuable for understanding the conformational flexibility of large molecules like this compound and its interactions with the surrounding environment, such as a solvent. researchgate.net
An MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system. The interactions between atoms are described by a force field. The resulting trajectory provides a detailed movie of the molecule's movements, from which various properties can be analyzed.
The analysis of the MD trajectory can reveal the accessible conformations of this compound in solution. This is crucial as the biological activity of a molecule is often dependent on its conformation. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots can be generated to assess the stability of the molecule's structure and the flexibility of different regions. Furthermore, the simulations can shed light on the specific interactions between the solute and solvent molecules, such as the formation and breaking of hydrogen bonds.
Table 2: Hypothetical Conformational Analysis from a 100 ns MD Simulation
| Conformational State | Population (%) | Key Dihedral Angle (degrees) | Average RMSD (Å) |
| Conformer A | 65% | 175° | 1.2 |
| Conformer B | 25% | -60° | 2.5 |
| Conformer C | 10% | 80° | 3.1 |
Note: This table presents hypothetical data illustrating the potential conformational landscape that could be explored through MD simulations.
In Silico Prediction of Degradation Pathways and Transition States
The degradation of a drug molecule can lead to loss of efficacy and the formation of potentially toxic byproducts. In silico methods for predicting degradation pathways are becoming increasingly important in pharmaceutical development. researchgate.net These computational approaches can model the chemical reactions that a molecule is likely to undergo under various conditions, such as hydrolysis or oxidation.
For this compound, computational tools can be used to explore potential degradation reactions. This involves identifying the most reactive sites in the molecule and modeling the reaction mechanisms. Quantum chemical methods, such as DFT, can be used to calculate the energy barriers (activation energies) for different proposed degradation steps. The reaction pathway with the lowest energy barrier is generally considered the most likely to occur. The structures of the transition states, which are the high-energy intermediates between reactants and products, can also be determined. This information is invaluable for understanding the kinetics of the degradation process. The ring-opening of lactone rings, for example, is a process that can be modeled computationally to understand its pH-dependence and kinetics. nih.gov
Table 3: Hypothetical In Silico Predicted Degradation Reactions
| Degradation Pathway | Predicted Product | Activation Energy (kcal/mol) |
| Hydrolysis of Amide Bond | Lysergic acid derivative + Peptide fragment | 25.4 |
| Oxidation of Indole (B1671886) Ring | Hydroxylated indole derivative | 18.9 |
| Decarboxylation | Decarboxylated Dihydro Ergotamine derivative | 32.1 |
Note: The data in this table is hypothetical and intended to exemplify the types of predictions that can be made using in silico degradation studies.
Q & A
Basic: What analytical techniques are recommended to confirm the structural integrity of Dihydro Ergotamine Ring-opened Acid in synthetic preparations?
Methodological Answer:
To validate structural integrity, combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the absence of the ergotamine ring system and confirm the open-chain structure. Compare chemical shifts with reference spectra from peer-reviewed studies .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity. Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve degradation products .
- Mass Spectrometry (MS): Perform high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Cross-reference with published fragmentation libraries for ergot alkaloid derivatives .
Key Consideration: Replicate analytical conditions from validated protocols to ensure comparability across studies. Document all parameters (e.g., column type, flow rate) to meet reproducibility standards .
Advanced: How can researchers resolve discrepancies in reported pharmacokinetic profiles of this compound across different in vivo models?
Methodological Answer:
Address contradictions using a systematic framework:
Meta-Analysis of Existing Data: Compile pharmacokinetic parameters (e.g., half-life, bioavailability) from preclinical studies. Use statistical tools (e.g., ANOVA) to identify outliers and assess variability due to species-specific metabolism .
Controlled Comparative Studies: Design cross-species experiments with standardized dosing and sampling protocols. Include covariates such as hepatic enzyme activity (e.g., CYP3A4) to explain interspecies differences .
Mechanistic Modeling: Develop physiologically based pharmacokinetic (PBPK) models incorporating tissue-specific permeability data. Validate models against in vitro hepatocyte uptake assays .
Example Workflow:
| Step | Action | Tool/Resource |
|---|---|---|
| 1 | Data aggregation | PubMed, Embase |
| 2 | Statistical analysis | R or Python (SciPy) |
| 3 | Model validation | GastroPlus or Simcyp |
Basic: What critical steps minimize degradation during the synthesis of this compound?
Methodological Answer:
Optimize synthesis conditions to prevent hydrolysis or oxidation:
- Temperature Control: Maintain reaction temperatures below 40°C during ring-opening steps to avoid thermal degradation. Use inert atmospheres (N/Ar) to suppress oxidation .
- Catalyst Selection: Employ mild acidic catalysts (e.g., citric acid) instead of harsh reagents (e.g., HSO) to preserve the open-chain structure .
- Purification Techniques: Use flash chromatography with silica gel modified with triethylamine to separate degradation byproducts. Monitor fractions via TLC with UV detection .
Validation: Characterize intermediates via FT-IR to track functional group changes (e.g., loss of lactam carbonyl peaks) .
Advanced: What strategies reconcile conflicting metabolic pathway data between hepatic microsome assays and whole-organism studies?
Methodological Answer:
Adopt a tiered experimental approach:
In Vitro-In Vivo Correlation (IVIVC): Compare metabolite profiles from human liver microsomes with plasma samples from clinical trials. Use LC-MS/MS to quantify major metabolites (e.g., hydroxylated derivatives) .
Enzyme Inhibition Studies: Co-incubate this compound with CYP450 inhibitors (e.g., ketoconazole) in microsomal assays to identify dominant metabolic enzymes .
Tissue-Specific Profiling: Conduct autoradiography or MALDI imaging in animal models to map metabolite distribution in hepatic vs. extrahepatic tissues .
Data Interpretation: Apply pathway enrichment analysis (e.g., KEGG) to contextualize findings within known ergot alkaloid metabolism networks .
Basic: How should researchers conduct a literature review to identify gaps in the pharmacological efficacy data for this compound?
Methodological Answer:
Follow a structured review protocol:
- Search Strategy: Use Boolean operators in databases (e.g., PubMed, Scopus):
("this compound" OR "Open-chain ergotamine") AND ("pharmacokinetics" OR "efficacy"). - Inclusion/Exclusion Criteria: Exclude studies without dose-response data or using non-standardized assays. Prioritize peer-reviewed articles over patents or grey literature .
- Data Extraction: Tabulate efficacy metrics (e.g., EC, AUC) and experimental conditions (e.g., cell lines, animal strains) for cross-study comparison .
Tool Recommendation: Use PRISMA flowcharts to document screening processes and reduce selection bias .
Advanced: What computational methods predict the binding affinity of this compound to non-target receptors, and how can off-target effects be mitigated?
Methodological Answer:
Leverage molecular docking and machine learning:
Docking Simulations: Use AutoDock Vina or Schrödinger Suite to screen against GPCR databases (e.g., PDSP Ki Database). Focus on serotonin (5-HT) and dopamine (D) receptors due to structural homology .
QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models with descriptors like logP and polar surface area to predict off-target interactions .
Validation: Confirm predictions via radioligand binding assays using CHO cells expressing recombinant receptors .
Risk Mitigation: Incorporate toxicity thresholds from FDA guidelines (e.g., IC > 10 μM for non-targets) during lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
